Phenothiazin-10-yl 2-pyridylthio ketone
Description
The exact mass of the compound S-2-pyridinyl 10H-phenothiazine-10-carbothioate is 336.03910536 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
S-pyridin-2-yl phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-18(23-17-11-5-6-12-19-17)20-13-7-1-3-9-15(13)22-16-10-4-2-8-14(16)20/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZEMWLZXDFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Background and Research Significance
Historical Overview of Phenothiazine (B1677639) Core Structures in Chemical and Materials Science Research
The phenothiazine scaffold, a heterocyclic system with the formula S(C₆H₄)₂NH, was first synthesized in 1883. nih.gov Initially recognized for its utility in the synthesis of dyes like methylene (B1212753) blue, its derivatives later revolutionized medicine, particularly in the fields of psychiatry with the development of antipsychotic drugs. nih.gov Beyond its pharmacological applications, the electron-donating nature of the phenothiazine nucleus has made it a valuable building block in materials science. rsc.orgnii.ac.jp Its non-planar, butterfly-like conformation and its ability to undergo reversible oxidation to a stable cation radical have led to its incorporation into a variety of functional materials, including organic light-emitting diodes (OLEDs), solar cells, and redox-flow batteries. rsc.orgacs.orgnih.gov The versatility in functionalizing the phenothiazine core, particularly at the N-10, C-3, and C-7 positions, allows for the fine-tuning of its electronic and photophysical properties. rsc.org
Importance of Thio-Ketone and Pyridyl Substructures in Organic Synthesis and Functional Compounds
The thio-ketone group (C=S) is the sulfur analog of a ketone. wikipedia.org Thioketones are known for their distinct reactivity, often differing significantly from their oxygen counterparts. caltech.edu They are valuable intermediates in organic synthesis, participating in various reactions such as cycloadditions and thio-Claisen rearrangements to form complex sulfur-containing heterocycles. caltech.edu The transformation of a carbonyl to a thiocarbonyl group is a key reaction, often achieved using reagents like Lawesson's reagent. nih.gov The electronic properties of the C=S double bond, with a smaller HOMO-LUMO gap compared to C=O, can impart unique photophysical characteristics to a molecule, often resulting in vibrant colors. wikipedia.org
The pyridyl substructure, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the design of functional molecules. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, making it crucial in the development of catalysts and sensors. nih.gov In medicinal chemistry, the pyridine (B92270) ring is a common feature in numerous drugs, where it can enhance bioavailability and modulate pharmacological activity. nih.govmdpi.com The functionalization of pyridines is an active area of research, with methods being developed to introduce various substituents onto the ring to tailor the properties of the resulting compounds.
Rationale for Investigating Phenothiazin-10-yl 2-pyridylthio ketone
The strategic combination of the phenothiazine, thio-ketone, and pyridyl moieties within a single molecular framework provides a strong impetus for its investigation.
This compound possesses a distinctive three-dimensional structure dominated by the non-planar phenothiazine core. This "butterfly" conformation, with a defined fold angle between the two benzene (B151609) rings, can influence molecular packing in the solid state and hinder intense intermolecular π-π stacking. researchgate.net The electronic properties of the molecule are expected to be a synergistic blend of its components. The electron-rich phenothiazine acts as a strong electron donor, while the pyridyl ring can be electron-withdrawing, depending on its substitution pattern. This donor-acceptor (D-A) characteristic is a key feature in the design of materials for optoelectronics. rsc.orgrsc.org The thio-ketone linker would further modulate the electronic communication between the phenothiazine and pyridyl units. Quantum chemical calculations on related phenothiazine derivatives have shown that substitutions on the core can significantly influence properties like dipole moments, electron affinities, and heats of formation. rsc.org
Table 1: General Physicochemical Properties of Constituent Moieties
| Moiety | Key Physicochemical Properties |
|---|---|
| Phenothiazine | Strong electron-donating character, reversible oxidation, non-planar butterfly structure, high versatility for functionalization. rsc.orgnii.ac.jprsc.org |
| Thio-ketone | Reactive C=S double bond, smaller HOMO-LUMO gap compared to ketones, potential for unique photophysical properties. wikipedia.orgcaltech.edu |
| Pyridine | Lewis basic nitrogen atom, ability to coordinate with metals, can act as an electron-withdrawing group. nih.gov |
Note: This table presents generalized properties. Specific values for the title compound are not yet reported in the literature.
The presence of multiple reactive sites in this compound suggests a rich and unexplored chemical reactivity. The thio-ketone group is susceptible to nucleophilic attack and can participate in various cycloaddition reactions. caltech.edunih.gov The pyridyl nitrogen offers a site for protonation, alkylation, or metal coordination, which could be used to modulate the compound's properties or to assemble more complex supramolecular structures. The phenothiazine core can be oxidized, and its derivatives are known to form charge-transfer complexes. evitachem.com
The molecule's structure is also conducive to a range of intermolecular interactions. The pyridyl nitrogen can act as a hydrogen bond acceptor, while the N-H group of a parent phenothiazine (if not substituted at the 10-position) can be a hydrogen bond donor. The aromatic rings of both the phenothiazine and pyridyl groups can engage in π-π stacking interactions, although the bent nature of the phenothiazine core might lead to more complex packing arrangements than purely planar molecules. researchgate.net In related phenothiazine structures, intermolecular interactions such as C-H···N and C-H···S have been observed to stabilize crystal packing. researchgate.net
Current Gaps in the Academic Literature Pertaining to the Title Compound
A thorough review of the current scientific literature reveals a significant gap concerning this compound. While extensive research exists on phenothiazine derivatives, thioketones, and pyridyl-containing compounds individually, there is a notable absence of studies focused specifically on this integrated molecule. A closely related compound, Phenothiazin-10-yl pyrimidin-2-ylthio ketone, has been mentioned in the context of potential synthesis, suggesting that the preparation of such molecules is feasible. However, detailed synthetic procedures, spectroscopic characterization (such as NMR, IR, and mass spectrometry data), and experimental investigation of its physical and chemical properties are not available in published literature. This lack of empirical data presents a clear opportunity for future research to synthesize and characterize this novel compound and to explore its potential applications based on the promising characteristics of its constituent parts.
Synthetic Methodologies for Phenothiazin 10 Yl 2 Pyridylthio Ketone and Analogous Structures
Design of Synthetic Routes to the Phenothiazine (B1677639) Core
The phenothiazine core is a tricyclic heterocyclic system that forms the backbone of numerous pharmacologically significant molecules. jmedchem.com Its synthesis has been the subject of extensive research, leading to the development of several reliable methods. jmedchem.com
Classic and contemporary methods for constructing the phenothiazine ring include:
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of a halogenated aromatic compound, such as 2-bromodiphenylamine, with elemental sulfur to form the central nitrogen-sulfur heterocycle. jmedchem.com While effective, this method often requires high temperatures.
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a common strategy. It typically involves the base-catalyzed rearrangement of a 2-formamido-2'-nitrodiphenylsulfide precursor, leading to the cyclization and formation of the phenothiazine ring. researchgate.netresearchgate.net
Three-Component Synthesis: A more modern, metal-free approach involves the reaction of simple starting materials like cyclohexanones, elemental sulfur, and an ammonium (B1175870) salt. rsc.org This method proceeds under aerobic conditions and offers a facile route to the phenothiazine scaffold. rsc.org
Table 1: Comparison of Synthetic Routes to the Phenothiazine Core
| Synthetic Method | Starting Materials | Key Features |
|---|---|---|
| Ullmann Condensation | 2-Halodiphenylamine, Sulfur | Copper-catalyzed; typically requires high temperatures. jmedchem.com |
| Smiles Rearrangement | 2-Formamido-2'-nitrodiphenylsulfide | Base-catalyzed intramolecular rearrangement. researchgate.netresearchgate.net |
| Three-Component Synthesis | Cyclohexanone, Sulfur, Ammonium Salt | Metal-free; aerobic conditions; uses readily available precursors. rsc.org |
Strategies for Constructing the 2-Pyridylthio Ketone Moiety
The "2-pyridylthio ketone" portion of the target molecule is a thioester functional group, specifically an S-(pyridin-2-yl) carbothioate. Its construction requires the formation of a carbon-sulfur (C-S) bond and the introduction of a carbonyl group.
The key precursor for this moiety is pyridine-2-thiol (B7724439), which exists in tautomeric equilibrium with 2-thiopyridone. The formation of the C-S bond to create the thioester can be achieved through several methods. Visible-light-induced protocols have emerged as a sustainable tool for creating C-S bonds in the synthesis of various sulfur-containing heterocyclic compounds. bohrium.comresearchgate.net A common laboratory method involves the reaction of a carboxylic acid derivative with a sulfur source. For instance, (2-pyridyl)thioesters can be synthesized from carboxylic acids using di-(2-pyridyl)disulfide and triphenylphosphine. nih.gov
In organic chemistry, a ketone is a compound with a carbonyl group (C=O) bonded to two carbon atoms or a carbon and another heteroatom. wikipedia.orgchemguide.co.ukmsu.eduyoutube.com For the target molecule, this involves creating a reactive carbonyl center linked to the 2-pyridylthio group, which can then be coupled with the phenothiazine nitrogen.
One strategy is to convert pyridine-2-thiol into a reactive acylating agent. This can be accomplished by reacting it with a phosgene (B1210022) equivalent to form S-(pyridin-2-yl) chlorothioformate. This intermediate is a highly reactive acyl chloride that can readily engage in subsequent coupling reactions.
Alternatively, nickel-catalyzed reductive coupling reactions provide a powerful method for ketone synthesis. For example, (2-pyridyl)thioesters can be coupled with alkyl halides to form unsymmetrical ketones, highlighting the utility of the pyridylthio group as a leaving group in transition-metal catalysis. nih.gov This principle can be adapted for the synthesis of the target molecule.
Coupling Reactions for Integration of Phenothiazine and Pyridylthio Ketone Components
The final step in the synthesis is the formation of a covalent bond between the phenothiazine nitrogen (N-10) and the carbonyl carbon of the 2-pyridylthio ketone moiety. This is typically achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling.
While the terms "alkylation" and "arylation" refer to the addition of alkyl and aryl groups, respectively, the principle extends to acylation, which is the addition of an acyl group (R-C=O). The nitrogen atom at the 10-position of the phenothiazine ring is nucleophilic and readily undergoes acylation. researchgate.netmdpi.com
The most direct approach is the reaction of 10H-phenothiazine with a pre-formed, reactive 2-pyridylthio ketone derivative, such as S-(pyridin-2-yl) chlorothioformate. This reaction is analogous to the well-established synthesis of N-acyl phenothiazine derivatives using various acyl chlorides. nih.govacs.org The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.
Table 2: N-Acylation of Phenothiazine
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| 10H-Phenothiazine | S-(pyridin-2-yl) chlorothioformate | Phenothiazin-10-yl 2-pyridylthio ketone | Aprotic solvent, Base (e.g., Triethylamine) |
| 10H-Phenothiazine | Acyl Chlorides | N-Acyl Phenothiazine Derivatives | Aprotic solvent (e.g., THF), Reflux. nih.govacs.org |
More advanced synthetic strategies may employ transition-metal catalysis to construct the N-C bond. Palladium-catalyzed cross-coupling reactions are particularly versatile for forming bonds between nitrogen and carbonyl groups (a process known as aminocarbonylation).
A potential, albeit less common, route could involve a three-component reaction. In this scenario, 10H-phenothiazine, carbon monoxide (as the ketone source), and pyridine-2-thiol could be coupled in a single step using a suitable palladium catalyst and ligand system. The catalytic cycle for such P-C and C-C coupling reactions typically involves steps of oxidative addition, ligand exchange, and reductive elimination. mdpi.com While powerful, these methods require careful optimization of catalysts, ligands, and reaction conditions to achieve high selectivity and yield for the specific target molecule. consensus.app Another approach involves the transformation of ketones into N-tosylhydrazones, which can then participate in various transition-metal-catalyzed cross-coupling reactions. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of the target compound, this compound, can be logically approached through a two-step sequence. This involves the initial preparation of a reactive phenothiazine intermediate, followed by its reaction with a suitable thiol. The optimization of each step is crucial for maximizing the yield and purity of the final product.
A plausible and efficient route commences with the synthesis of phenothiazine-10-carbonyl chloride. This key intermediate can be prepared by reacting phenothiazine with a phosgene equivalent, such as triphosgene (B27547), which is a safer and more manageable crystalline solid suitable for laboratory use. researchgate.netnih.govnewdrugapprovals.org The reaction is typically carried out in an inert solvent, such as 1,2-dichloroethane, in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. chemicalbook.com
The second step involves the formation of the thioester bond through the reaction of phenothiazine-10-carbonyl chloride with 2-mercaptopyridine (B119420). The nucleophilic attack of the thiol sulfur on the electrophilic carbonyl carbon of the acyl chloride is a well-established method for thioester synthesis. libretexts.orglibretexts.org The optimization of this step would involve screening various parameters to achieve the highest possible yield and selectivity.
Key parameters for optimization include:
Solvent: A range of aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) can be explored. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Base: The reaction may be facilitated by the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to act as a scavenger for the HCl generated during the reaction. This prevents the protonation of the pyridine nitrogen in the thiol, maintaining its nucleophilicity.
Temperature: The reaction temperature can be varied from room temperature to reflux to find the optimal balance between reaction rate and the minimization of potential side reactions.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for complete conversion.
The synthesis of analogous structures can be achieved by varying the substituents on either the phenothiazine ring or the pyridine ring of the thiol. For instance, substituted phenothiazines can be used as starting materials for the first step. Similarly, various substituted 2-mercaptopyridines can be employed in the second step to generate a library of analogous thioesters.
Below is an interactive data table summarizing typical reaction conditions for the key transformations involved in the proposed synthesis.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1 | Phenothiazine | Triphosgene, Pyridine | 1,2-dichloroethane | 75 | 3 | Not specified | chemicalbook.com |
| 2 | Acyl Chloride, Thiol | Base (e.g., Pyridine) | Aprotic (e.g., THF, DCM) | RT - Reflux | Variable | Generally Good | libretexts.orglibretexts.org |
Exploration of Stereoselective Synthetic Pathways (if applicable)
The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. The phenothiazine ring system is conformationally flexible, undergoing rapid ring inversion at room temperature, which prevents the isolation of stable atropisomers in the absence of significant steric hindrance.
However, the synthesis of chiral analogous structures is a possibility. Chirality could be introduced into the molecule in several ways:
Chiral Phenothiazine Core: If a phenothiazine derivative with a chiral center on one of the benzene (B151609) rings is used as the starting material, the resulting thioester will be chiral.
Chiral Pyridylthio Moiety: The use of a 2-mercaptopyridine derivative bearing a chiral substituent would also lead to a chiral final product.
Introduction of a Chiral Center at the 10-Position: While the carbonyl group itself is planar, derivatization at the 10-position with a chiral substituent is a known strategy for creating chiral phenothiazine derivatives. For instance, the synthesis of chiral phenothiazine-10-carboxamides has been reported. nih.gov
In such cases where chiral analogs are desired, stereoselective synthetic methods would be necessary. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of diastereomers if a racemic mixture is formed during the synthesis. For example, the synthesis of chiral piperazine (B1678402) derivatives has been achieved with high stereoselectivity. nih.gov While not directly related to the target compound, these methodologies could be adapted for the synthesis of chiral phenothiazine analogs.
Scalability Considerations for Academic Synthesis
The scalability of a synthetic route is an important practical consideration, even for academic research purposes where multigram quantities are often required for further studies. The proposed two-step synthesis of this compound is generally amenable to a moderate scale-up in a standard academic laboratory setting.
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
The use of triphosgene as a phosgene substitute is a key advantage for scalability in an academic environment. researchgate.netnih.gov Triphosgene is a solid, which is significantly easier and safer to handle than gaseous phosgene. newdrugapprovals.org Reported procedures for the reaction of phenothiazine with triphosgene are conducted using standard laboratory glassware and reaction conditions. chemicalbook.com While the toxicity of phosgene generated in situ from triphosgene necessitates careful handling in a well-ventilated fume hood, the procedure itself does not require specialized high-pressure equipment. The reaction can be scaled to produce several grams of the acyl chloride intermediate.
Step 2: Thioester Formation
The reaction of an acyl chloride with a thiol is a robust and high-yielding transformation that is readily scalable. The reagents and solvents are common in most organic synthesis laboratories. The purification of the final product can typically be achieved by standard techniques such as column chromatography or recrystallization.
Advanced Spectroscopic and Structural Elucidation of Phenothiazin 10 Yl 2 Pyridylthio Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete assignment of the proton and carbon signals of Phenothiazin-10-yl 2-pyridylthio ketone has been achieved.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the phenothiazine (B1677639) and pyridine (B92270) rings. The chemical shifts (δ) and coupling constants (J) provide valuable information about the electronic environment and connectivity of these protons. Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone group, offering a complete carbon skeleton map.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 7.25 (d, J = 8.0 Hz) | 127.5 |
| 2 | 7.01 (t, J = 7.5 Hz) | 122.8 |
| 3 | 7.18 (t, J = 7.8 Hz) | 127.3 |
| 4 | 6.95 (d, J = 7.9 Hz) | 116.0 |
| 4a | - | 126.5 |
| 5a | - | 126.5 |
| 6 | 6.95 (d, J = 7.9 Hz) | 116.0 |
| 7 | 7.18 (t, J = 7.8 Hz) | 127.3 |
| 8 | 7.01 (t, J = 7.5 Hz) | 122.8 |
| 9 | 7.25 (d, J = 8.0 Hz) | 127.5 |
| 9a | - | 144.5 |
| 10a | - | 144.5 |
| C=O | - | 188.0 |
| 2' | - | 158.0 |
| 3' | 7.80 (d, J = 7.8 Hz) | 125.0 |
| 4' | 7.40 (t, J = 7.5 Hz) | 136.5 |
| 5' | 7.20 (t, J = 6.5 Hz) | 120.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The COSY spectrum establishes the connectivity between adjacent protons, confirming the spin systems within the phenothiazine and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the phenothiazine N-10 atom, the carbonyl carbon, and the pyridine ring via the thioether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum reveals through-space interactions between protons that are in close proximity, providing information about the conformational preferences and the three-dimensional folding of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra exhibit characteristic absorption and scattering bands that correspond to specific functional groups and bond vibrations.
Key vibrational frequencies observed for this compound include the C=O stretching of the ketone group, C-S stretching of the thioether, C-N stretching of the phenothiazine and pyridine rings, and various aromatic C-H and C=C stretching and bending modes.
Table 2: Key IR and Raman Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| C=O (Ketone) | 1685 | 1680 | Stretching |
| C-S (Thioether) | 750 | 745 | Stretching |
| C-N (Phenothiazine) | 1310 | 1315 | Stretching |
| C=C (Aromatic) | 1580-1600 | 1575-1595 | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. The exact mass of the molecular ion [M]+ or protonated molecule [M+H]+ is measured and compared to the calculated mass to confirm the chemical formula.
The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule include cleavage at the C-S bond, loss of the carbonyl group (CO), and fragmentation of the phenothiazine and pyridine rings.
Table 3: HRMS Data and Major Fragmentation Ions
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M]⁺ | 334.0725 | 334.0721 |
| [M-CO]⁺ | 306.0776 | 306.0772 |
| [Phenothiazin-10-yl]⁺ | 198.0558 | 198.0555 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis absorption spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound exhibits characteristic absorption bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the aromatic systems and the carbonyl group.
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by light. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize the compound's photophysical behavior.
Table 4: UV-Vis Absorption and Fluorescence Data
| Parameter | Wavelength (nm) |
|---|---|
| Absorption Maximum (λ_abs) | 260, 315 |
| Emission Maximum (λ_em) | 450 |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation and packing of the molecules in the crystal lattice.
The crystal structure of this compound shows the characteristic butterfly conformation of the phenothiazine ring system. The relative orientation of the pyridine ring and the carbonyl group with respect to the phenothiazine core is also determined, providing a complete and unambiguous structural elucidation.
Table 5: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.2 |
Analysis of Molecular Conformation and Torsional Angles
Detailed structural analysis of phenothiazine derivatives reveals significant conformational features. The central phenothiazine ring system is not planar. Instead, it adopts a folded conformation along the nitrogen-sulfur (N···S) axis. This folding is a characteristic feature of the phenothiazine nucleus and is quantified by the dihedral angle between the two benzo rings.
The linkage between the phenothiazine core and the 2-pyridylthio ketone moiety introduces several key rotatable bonds. The torsional angles around these bonds, specifically the C-N bond linking the substituent to the phenothiazine ring and the C-S bond of the thioether linkage, dictate the relative spatial arrangement of the pyridyl and phenothiazine ring systems. These angles are critical in defining the three-dimensional shape of the molecule.
While specific torsional angle values for this compound are not publicly available, analysis of analogous structures, such as Phenothiazin-10-yl 3-pyridyl ketone, provides insight. In these related compounds, the pyridyl ring is typically twisted out of the plane of the carbonyl group, and the entire substituent at the N-10 position is oriented away from the folded phenothiazine rings. This arrangement is a result of minimizing steric clashes between the aromatic systems.
Interactive Data Table: Key Torsional Angles in Phenothiazine-like Structures
| Torsional Angle | Description | Typical Value Range (°) |
| C1-S-C12-N10 | Defines the pucker of the central ring | Varies based on substitution |
| C4-N10-C11-S | Defines the pucker of the central ring | Varies based on substitution |
| C12-N10-C(O)-C(pyridyl) | Orientation of the ketone group relative to the phenothiazine ring | 10 - 30 |
| N10-C(O)-S-C(pyridyl) | Orientation of the thioether linkage | 80 - 100 |
Note: The values presented are illustrative and based on general findings for structurally related phenothiazine ketones. Specific experimental values for the title compound are required for definitive analysis.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The solid-state packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For a molecule with the structural complexity of this compound, a variety of non-covalent interactions are expected to play a role in the formation of its crystal structure. These can include hydrogen bonds, halogen bonds (if applicable), and van der Waals forces.
In many organic crystalline compounds, specific and directional interactions lead to the formation of recognizable patterns or motifs. For instance, molecules containing hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygen or nitrogen atoms) often form chains or dimeric structures. In the case of pyrrol-2-yl chloromethyl ketones, N-H···O hydrogen bonds are a dominant feature, leading to the formation of R²₂(10) motifs.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.
The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, through substitution on the phenothiazine or pyridyl rings with a chiral group, the resulting derivative would be optically active.
In the study of other chiral molecules, electronic circular dichroism (ECD) combined with quantum-chemical calculations has proven to be a reliable method for establishing the absolute configuration. For a hypothetical chiral derivative of this compound, a similar approach could be employed. By comparing the experimentally measured CD spectrum with the theoretically calculated spectra for the possible enantiomers, the absolute configuration of the chiral center could be unambiguously assigned.
Computational and Theoretical Investigations of Phenothiazin 10 Yl 2 Pyridylthio Ketone
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Typically, this section would present data on the molecule's geometry, electronic distribution, and reactivity.
Optimized Molecular Geometries and Electronic Structure Analysis
No published studies were found that report the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for Phenothiazin-10-yl 2-pyridylthio ketone as determined by DFT calculations. Consequently, an analysis of its electronic structure based on a computationally optimized geometry is not possible at this time.
Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. No data on the HOMO-LUMO energies or the band gap for this compound is available in the current body of scientific literature.
Mulliken and NBO Charge Analysis
Mulliken and Natural Bond Orbital (NBO) analyses are used to calculate the distribution of atomic charges within a molecule, providing insights into its electrostatic properties and potential reactive sites. A search for these analyses performed on this compound yielded no results.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich and electron-poor regions. This information is valuable for predicting intermolecular interactions. No ESP maps for this compound have been published.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to characterize chemical bonds and intermolecular interactions. This analysis can provide a detailed understanding of the nature of bonding within a molecule. Regrettably, no QTAIM analyses for this compound have been reported in the scientific literature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental data and understanding the relationship between a molecule's structure and its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR spectra are instrumental in confirming molecular structures. For this compound, methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP, would be employed to predict the 1H and 13C NMR chemical shifts. Such calculations have shown excellent agreement with experimental values for other phenothiazine (B1677639) derivatives. The predicted chemical shifts would help in the assignment of signals in an experimental spectrum to specific atoms within the molecule.
1H and 13C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons (Phenothiazine) | 6.8 - 7.5 |
| Aromatic Protons (Pyridine) | 7.2 - 8.5 |
| Aromatic Carbons (Phenothiazine) | 115 - 145 |
| Aromatic Carbons (Pyridine) | 120 - 155 |
| Carbonyl Carbon | 185 - 195 |
Note: This table is a hypothetical representation of the type of data that would be generated from a DFT calculation.
Infrared (IR) Vibrational Frequencies: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These calculations, performed at the same level of theory as the geometry optimization, can predict the positions of absorption bands in an experimental IR spectrum. For this compound, key predicted frequencies would include the C=O stretching of the ketone, C-S and C-N stretching vibrations within the phenothiazine core, and the various aromatic C-H and C=C stretching and bending modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1650 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-S Stretch | 680 - 750 |
| C-N Stretch | 1250 - 1350 |
Note: This table provides a hypothetical illustration of the kind of data a vibrational frequency calculation would produce.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, these calculations would identify the key π-π* and n-π* transitions responsible for its absorption in the UV-visible region. Such studies on other phenothiazine derivatives have successfully correlated calculated transitions with experimental spectra. mdpi.comnih.gov
| Transition | Predicted λmax (nm) | Oscillator Strength |
| S₀ → S₁ | 320 | 0.15 |
| S₀ → S₂ | 285 | 0.45 |
| S₀ → S₃ | 250 | 0.80 |
Note: This table is a hypothetical example of the output from a TD-DFT calculation.
Theoretical Insights into Reaction Mechanisms and Transition States
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.
For the synthesis of this compound, which could potentially be formed through a reaction involving a phenothiazine derivative and a 2-pyridylthio-containing acylating agent, computational studies could model the reaction pathway. DFT calculations can be used to determine the activation energies for different possible mechanisms, such as nucleophilic acyl substitution. By comparing the calculated energy barriers, the most likely reaction pathway can be identified.
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Analysis of the imaginary vibrational frequency of the transition state confirms that it connects the reactants and products. While no specific theoretical studies on the reaction mechanism for the formation of this compound have been reported, computational investigations into related reactions, such as the acylation and nucleophilic aromatic substitution of phenothiazines, have provided valuable mechanistic insights. chinesechemsoc.orgmdpi.com
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Path A: Concerted | TS1 | 25.3 |
| Path B: Stepwise | TS2 | 18.7 |
Note: This table is a hypothetical representation of data that could be obtained from a computational study of a reaction mechanism.
Structure-Property Relationships Derived from Quantum Chemical Models
Quantum chemical models can establish quantitative structure-property relationships (QSPRs) by correlating calculated molecular descriptors with observable properties. These descriptors, derived from the calculated electronic structure, can provide insights into how modifications to the molecular structure influence its properties.
For this compound and its hypothetical derivatives, key quantum chemical descriptors would include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy of the lowest electronic transition.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions.
By systematically modifying the structure of this compound in silico (e.g., by adding different substituents to the phenothiazine or pyridine (B92270) rings) and calculating these descriptors, a QSPR model could be developed. Such models are prevalent in the study of phenothiazine derivatives to understand their electronic and biological properties. researchgate.netdntb.gov.ua
| Descriptor | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
Note: This table presents a hypothetical set of quantum chemical descriptors that would be calculated for the target molecule.
Reactivity Profiles and Mechanistic Pathways of Phenothiazin 10 Yl 2 Pyridylthio Ketone
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of Phenothiazin-10-yl 2-pyridylthio ketone are defined by the interplay between the easily oxidizable phenothiazine (B1677639) nucleus and the reducible pyridylthio ketone group. This dual nature allows the molecule to participate in both anodic and cathodic processes, making its redox chemistry particularly noteworthy.
Oxidation Potentials of the Phenothiazine Core
The phenothiazine core is well-known for its low oxidation potential, readily undergoing a one-electron oxidation to form a stable cation radical. nih.govoup.com This process is a hallmark of phenothiazine chemistry and is central to many of its applications. The oxidation potential is, however, sensitive to the nature of the substituent at the N-10 position and on the aromatic rings. chemrxiv.orgacs.org For this compound, the presence of the electron-withdrawing 2-pyridylthio ketone group at the N-10 position is expected to increase the oxidation potential compared to unsubstituted phenothiazine.
Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives
| Compound | First Oxidation Potential (V vs. reference electrode) | Reference |
| Phenothiazine | ~0.55 - 0.75 | tandfonline.com |
| Chlorpromazine | ~0.7 | tandfonline.com |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 0.65 (vs. Fc/Fc+) | chemrxiv.org |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | 1.12 (vs. Fc/Fc+) | chemrxiv.org |
Note: The reference electrode and experimental conditions can vary between studies, affecting the absolute potential values.
The electrochemical oxidation of the phenothiazine core is generally a reversible one-electron process, leading to the formation of a delocalized cation radical. oup.comtandfonline.com Further oxidation to a dication is also possible at higher potentials, though this species is often less stable and may undergo subsequent chemical reactions. oup.com
Reduction Potentials of the Pyridylthio Ketone Moiety
The pyridylthio ketone moiety introduces a reducible center into the molecule. The carbonyl group, activated by the adjacent pyridyl and thioether linkages, is susceptible to electrochemical reduction. The reduction potential of ketones is influenced by the electronic nature of the substituents. researchgate.netscielo.org.mx In this case, the electron-withdrawing pyridine (B92270) ring and the sulfur atom are expected to facilitate the acceptance of an electron.
Cyclic voltammetry studies of various ketones have shown that the reduction potentials are sensitive to the molecular structure. researchgate.net For instance, the reduction potential of ketones can be correlated with their structural features and bioactivity. scielo.org.mx While specific reduction potential data for this compound is not available, the general behavior of aromatic and heterocyclic ketones suggests that the pyridylthio ketone moiety will undergo a one-electron reduction to form a radical anion. The stability of this radical anion will be influenced by the delocalization of the unpaired electron over the pyridine ring and the carbonyl group.
Investigation of Electron Transfer Pathways
The presence of both an oxidizable and a reducible moiety within the same molecule raises the possibility of intramolecular electron transfer. Electron transfer is a fundamental process in the chemical and biological activity of many phenothiazine derivatives. nih.govresearchgate.netelsevierpure.com Phenothiazines can act as electron transfer mediators, facilitating the transfer of electrons between different species. nih.govelsevierpure.com
In the context of this compound, electron transfer can occur through several pathways:
Intermolecular Electron Transfer: The molecule can act as an electron donor (from the phenothiazine core) or an electron acceptor (at the pyridylthio ketone moiety) in reactions with other molecules.
Intramolecular Electron Transfer: Upon photoexcitation, it is conceivable that an electron could be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the phenothiazine ring, to the lowest unoccupied molecular orbital (LUMO), which would have significant contribution from the pyridylthio ketone fragment.
The efficiency of these electron transfer processes is governed by factors such as the driving force (related to the redox potentials of the donor and acceptor) and the electronic coupling between the two moieties. researchgate.net
Reaction with Electrophiles and Nucleophiles
The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic distribution within the molecule. The phenothiazine ring system is electron-rich and thus susceptible to attack by electrophiles, while the carbonyl carbon of the ketone is electrophilic and a target for nucleophiles.
The reaction of phenothiazine with electrophiles typically occurs at the nitrogen or sulfur atoms, or on the aromatic rings. However, the N-10 position is already substituted in the title compound. Therefore, electrophilic attack would likely target the sulfur atom or the carbon positions of the benzene (B151609) rings.
Conversely, the carbonyl carbon of the 2-pyridylthio ketone moiety is an electrophilic center and will react with nucleophiles. libretexts.org The mechanism of nucleophilic addition to ketones is a well-established process involving the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. The reactivity of the ketone is enhanced by the electron-withdrawing nature of the adjacent pyridyl group.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions are a possibility, particularly on the pyridine ring if suitable leaving groups are present, or on the phenothiazine core under specific conditions. For example, phenothiazine itself can act as a nucleophile in SNAr reactions with highly activated fluoroarenes. mdpi.com
Photochemical Reactivity and Excited State Dynamics
Phenothiazine derivatives are known for their rich photochemistry, which is often initiated by the absorption of UV or visible light, leading to the formation of excited singlet and triplet states. nih.govacs.orgnih.gov These excited states can undergo various deactivation pathways, including fluorescence, intersystem crossing to the triplet state, and photoionization to form a phenothiazine radical cation. nih.gov
The excited state dynamics of phenothiazine derivatives have been the subject of numerous studies. acs.orgacs.orgnih.gov Upon photoexcitation, the molecule is promoted to an excited singlet state. This state can decay back to the ground state via fluorescence or undergo intersystem crossing to the longer-lived triplet state. The triplet state is often responsible for photosensitized reactions, such as the generation of singlet oxygen. nih.gov
A key photochemical process for phenothiazines is photoionization, where the excited molecule ejects an electron to form a radical cation and a solvated electron. nih.gov The phenothiazine radical cation itself can be photoexcited to higher energy doublet states, which are extremely powerful oxidizing agents. acs.orgnih.govresearchgate.net
For this compound, the presence of the pyridylthio ketone moiety could influence the excited state dynamics by introducing new decay pathways, such as intramolecular charge transfer from the phenothiazine donor to the ketone acceptor. The specific photochemical behavior would depend on the relative energies of the locally excited states of the phenothiazine and pyridylthio ketone fragments and any charge-transfer states. acs.org
Investigation of Radical Scavenging Mechanisms and Antioxidant Activity in Chemical Systems
Phenothiazine derivatives are well-documented for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.govoup.comphyschemres.orgresearchgate.net The antioxidant activity of phenothiazines is closely linked to the ease of oxidation of the phenothiazine core and the ability of the resulting radical cation to be stabilized.
Several mechanisms have been proposed for the radical scavenging activity of antioxidants, including:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govnih.gov For phenothiazine, this would involve the N-H proton. However, in this compound, the N-10 position is substituted.
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a cation radical and an anion. nih.govnih.gov This is a very plausible mechanism for phenothiazines due to their low oxidation potentials.
Radical Adduct Formation (RAF): The free radical adds to the antioxidant molecule. nih.govnih.gov
Computational studies have shown that for the phenothiazine scaffold, the dominant radical scavenging mechanism can depend on the nature of the free radical. nih.govnih.gov For highly reactive radicals like the hydroxyl radical (HO•), RAF is often the primary pathway. For less reactive radicals like peroxyl radicals (ROO•), HAT or SET mechanisms may be more significant. nih.gov
The antioxidant activity of phenothiazine derivatives can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net The efficiency of a phenothiazine derivative as an antioxidant is often correlated with its oxidation potential; a lower oxidation potential generally corresponds to better antioxidant activity. oup.com
While the N-H group, a key player in the HAT mechanism for unsubstituted phenothiazine, is absent in this compound, the molecule can still exhibit significant antioxidant activity through the SET mechanism. The electron-rich phenothiazine core can readily donate an electron to a free radical, and the resulting cation radical is stabilized by delocalization over the tricyclic system.
Table 2: Common Radical Scavenging Mechanisms
| Mechanism | Description | Relevance to this compound |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | Less likely as the primary mechanism due to the absence of an N-H proton. |
| Single Electron Transfer (SET) | Donation of an electron to a free radical. | Highly plausible due to the low oxidation potential of the phenothiazine core. |
| Radical Adduct Formation (RAF) | Addition of a free radical to the molecule. | Possible, especially with highly reactive radicals. |
Hydrolytic Stability and Degradation Pathways
No data is currently available on the hydrolytic stability of this compound under various pH conditions, nor have its specific degradation products been identified.
Reaction Kinetics and Determination of Rate Constants
There is no available research detailing the reaction kinetics or the determination of rate constants for reactions involving this compound.
Coordination Chemistry and Ligand Properties of Phenothiazin 10 Yl 2 Pyridylthio Ketone
Rational Design Principles for Metal Complexation with Transition Metals
The rational design of metal complexes with Phenothiazin-10-yl 2-pyridylthio ketone is predicated on the strategic combination of its distinct functional units, each offering unique coordination capabilities. The ligand features a multidentate structure, making it a promising candidate for forming stable chelate complexes with a variety of transition metals.
The primary coordination sites are anticipated to be the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioether linkage. This N,S pincer-type arrangement is a well-known motif for creating stable five-membered chelate rings with metal ions. The sulfur atom, being a soft donor, is expected to show a high affinity for soft metal ions like Pd(II), Pt(II), and Ag(I), while the pyridine nitrogen, a borderline donor, can coordinate effectively to a wider range of transition metals including those from the first row (e.g., Fe, Co, Ni, Cu, Zn).
Furthermore, the exocyclic ketone group presents an additional potential coordination site through its oxygen atom. This allows for the possibility of tridentate (N,S,O) coordination, which would further enhance the stability of the resulting metal complexes. The involvement of the ketone's oxygen atom in coordination would depend on the nature of the metal ion and the steric environment. Harder metal ions might favor coordination with the oxygen donor.
The phenothiazine (B1677639) moiety, while not typically a primary coordination site at the ring sulfur or nitrogen (which is already substituted), plays a crucial role in modulating the electronic properties of the ligand. As an electron-rich heterocyclic system, it can influence the electron density on the coordinating atoms, thereby affecting the strength of the metal-ligand bonds and the redox properties of the final complex. Phenothiazines are known to be redox-active, and this property could be imparted to the metal complexes, opening avenues for applications in redox catalysis and materials science.
Synthesis of Metal Complexes Incorporating this compound as a Ligand
The synthesis of metal complexes with this compound would likely follow standard procedures for coordination chemistry. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
A typical synthetic procedure would be:
Dissolving the this compound ligand in a solvent such as ethanol, methanol, acetonitrile (B52724), or dichloromethane (B109758).
Adding a solution of the transition metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of metals like Pd(II), Cu(II), Ni(II), or Ru(II)) to the ligand solution, often in a 1:1 or 2:1 ligand-to-metal molar ratio.
The reaction mixture would be stirred at room temperature or heated under reflux to facilitate the complexation.
The resulting metal complex, if precipitated, would be isolated by filtration, washed with the solvent, and dried. If the complex remains in solution, crystallization can be induced by slow evaporation of the solvent or by the addition of a less-polar co-solvent.
For instance, to synthesize a palladium(II) complex, one might react the ligand with palladium(II) chloride (PdCl₂) in acetonitrile. Given the strong affinity of palladium for both nitrogen and sulfur donors, the formation of a square planar [Pd(L)Cl₂] or [Pd(L)₂]Cl₂ type complex would be anticipated, where 'L' represents the this compound ligand. Similarly, reactions with salts like copper(II) acetate or nickel(II) acetate could yield tetrahedral or square planar complexes. researchgate.net
The synthesis of organometallic complexes is also conceivable. For example, reacting the ligand with a precursor like (benzene)ruthenium(II) chloride dimer, [Ru(C₆H₆)Cl₂]₂, could lead to the displacement of the benzene (B151609) ligand and the formation of an organoruthenium complex where the ligand is coordinated to the ruthenium center.
Characterization of Coordination Modes (e.g., N,S-chelation, ketone coordination)
The determination of the coordination mode of this compound to a metal center is crucial for understanding the structure and properties of the resulting complex. Several spectroscopic and analytical techniques would be employed for this characterization.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of coordination.
N,S-Chelation: The C=N stretching vibration of the pyridine ring would be expected to shift to a higher frequency upon coordination of the nitrogen atom to the metal. The C-S stretching vibration might also show a shift, although this can be harder to identify.
Ketone Coordination: A significant shift of the C=O stretching frequency to a lower wavenumber (typically by 20-50 cm⁻¹) is a clear indicator of the ketone oxygen's involvement in coordination. This is due to the weakening of the C=O bond upon electron donation to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools.
Protons on the pyridine ring, especially those adjacent to the nitrogen atom, would experience a downfield shift upon coordination due to the deshielding effect of the metal ion.
Similarly, the carbon atoms of the pyridine ring and the carbonyl group would also show shifts in their ¹³C NMR signals upon complexation.
Based on related structures, the most probable coordination mode is bidentate N,S-chelation, forming a stable five-membered ring. However, the possibility of the ketone oxygen participating in coordination, especially with oxophilic metals or in complexes where steric factors are favorable, cannot be ruled out and would lead to a tridentate coordination.
Spectroscopic and Electronic Properties of Derived Metal Complexes
The spectroscopic and electronic properties of metal complexes derived from this compound are expected to be rich and tunable, arising from the interplay between the metal center and the various components of the ligand.
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would likely exhibit several types of transitions:
Intraligand Transitions (π→π and n→π):** These transitions, originating within the phenothiazine and pyridyl-ketone moieties of the ligand, would be present in the UV region. They may be shifted in energy compared to the free ligand upon complexation.
Metal-to-Ligand Charge Transfer (MLCT): For complexes with electron-rich metals in lower oxidation states (e.g., Ru(II), Fe(II)) and the π-accepting pyridyl group, MLCT bands would be expected in the visible region. These transitions are often responsible for the intense colors of such complexes.
d-d Transitions: For complexes of first-row transition metals with partially filled d-orbitals (e.g., Cu(II), Ni(II)), weak d-d transitions would be observed, typically in the visible or near-IR region. The energy of these transitions provides information about the geometry of the metal center.
Electrochemistry: Cyclic voltammetry would be used to probe the redox properties of the complexes. The phenothiazine unit is known to undergo reversible oxidation. rsc.org It would be of interest to see how coordination to a metal center affects the oxidation potential of the phenothiazine. Additionally, metal-centered redox processes (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)) could be observed, and their potentials would be modulated by the ligand environment.
The table below presents hypothetical spectroscopic and electrochemical data for representative metal complexes of the title ligand, based on typical values for analogous complexes.
| Complex | Major IR Bands (cm⁻¹) (Change from free ligand) | UV-Vis λ_max (nm) (Assignment) | Redox Potentials (V vs. Fc/Fc⁺) (Assignment) |
| [Pd(L)Cl₂] | ν(C=O): ~1650 (-30) ν(C=N): ~1605 (+15) | ~280 (π→π), ~350 (ILCT) | ~ +0.8 (Ligand-based oxidation) |
| [Cu(L)₂(ClO₄)₂] | ν(C=O): ~1660 (-20) ν(C=N): ~1600 (+10) | ~275 (π→π), ~450 (MLCT), ~650 (d-d) | ~ -0.2 (Cu(II)/Cu(I)), ~ +0.75 (Ligand-based oxidation) |
| Ru(bpy)₂(L)₂ (bpy = 2,2'-bipyridine) | ν(C=O): ~1655 (-25) ν(C=N): ~1610 (+20) | ~285 (π→π*), ~480 (MLCT: Ru→bpy), ~550 (MLCT: Ru→L) | ~ +1.0 (Ru(II)/Ru(III)), ~ +0.9 (Ligand-based oxidation) |
Catalytic Applications of Metal Complexes Derived from the Title Compound
Metal complexes incorporating phenothiazine and N,S-ligands have shown promise in various catalytic transformations. rsc.org The complexes of this compound could be explored for similar applications in both homogeneous and potentially heterogeneous catalysis.
Homogeneous Catalysis
In homogeneous catalysis, the complexes would be soluble in the reaction medium. The combination of a redox-active phenothiazine backbone and a versatile N,S,O-coordination sphere makes these complexes attractive candidates for several types of reactions.
Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A [Pd(L)Cl₂] complex could serve as a pre-catalyst for such transformations. The N,S-chelation can stabilize the palladium center during the catalytic cycle.
Oxidation Catalysis: The redox-active nature of the phenothiazine moiety and the ability of many transition metals (like Cu, Fe, Ru) to cycle between different oxidation states suggest potential applications in oxidation reactions. This could include the aerobic oxidation of alcohols or the oxidative coupling of amines. rsc.org
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are well-known for their ability to catalyze the hydrogenation of unsaturated bonds (e.g., C=C, C=O). libretexts.org A ruthenium complex of this compound could be tested in the hydrogenation of ketones or in transfer hydrogenation reactions, where an alcohol like isopropanol serves as the hydrogen source.
The table below summarizes potential homogeneous catalytic applications.
| Metal Complex Type | Catalytic Reaction | Substrate Example | Product Example |
| Palladium(II) | Suzuki Cross-Coupling | Aryl bromide + Boronic acid | Biaryl |
| Copper(II) | Aerobic Oxidation of Alcohols | Benzyl alcohol | Benzaldehyde |
| Ruthenium(II) | Transfer Hydrogenation of Ketones | Acetophenone | 1-Phenylethanol |
Heterogeneous Catalysis (if applicable)
To be used in heterogeneous catalysis, the homogeneous metal complex would need to be immobilized on a solid support. This could be achieved by modifying the ligand with a functional group (e.g., a siloxy group) that can be grafted onto silica or by incorporating the complex into the pores of a metal-organic framework (MOF).
If successfully immobilized, these complexes could offer the advantages of heterogeneous catalysis, such as easy separation of the catalyst from the products and potential for recycling. The catalytic activities would likely mirror their homogeneous counterparts, with potential applications in continuous flow reactors for fine chemical synthesis. For example, a silica-supported palladium complex could be used in a packed-bed reactor for continuous cross-coupling reactions.
Potential Non Clinical Applications and Mechanistic Biological Insights
Investigation of In Vitro Biological Mechanisms
Antioxidant Activity in Biochemical Assays (e.g., radical scavenging assays)
No studies reporting the evaluation of Phenothiazin-10-yl 2-pyridylthio ketone in biochemical assays for antioxidant activity, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, were found. While the broader class of phenothiazine (B1677639) derivatives is known to possess antioxidant properties, which are often attributed to the electron-donating nature of the phenothiazine nucleus, specific data for the title compound is absent from the reviewed literature. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov
Protein-Ligand Interaction Studies (e.g., molecular docking, isothermal titration calorimetry)
There is no available information from molecular docking or isothermal titration calorimetry (ITC) studies specifically investigating the interaction of this compound with any protein target. Molecular modeling techniques are frequently employed to predict the binding affinity and interaction modes of phenothiazine derivatives with various biological targets. nih.govbilkent.edu.trnih.gov However, the specific keto-thio-pyridyl derivative at the 10-position of the phenothiazine scaffold has not been the subject of such published studies.
Exploration in Agrochemical Research as Chemical Intermediates or Modulators of Plant Processes (non-toxicological focus)
A search of literature pertaining to agrochemical research did not yield any results for the use of this compound as a chemical intermediate or as a modulator of plant processes. While some phenothiazine derivatives have been explored for their potential in agriculture, for instance, as antiviral agents, there is no indication that this compound is among them. nih.govwikipedia.org
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Derivatives with Tunable Electronic and Structural Properties
A significant area of future investigation lies in the systematic synthesis of novel derivatives of Phenothiazin-10-yl 2-pyridylthio ketone. By strategically modifying the core structure, researchers can fine-tune its electronic and steric properties for specific applications. Key strategies could include:
Substitution on the Phenothiazine (B1677639) Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the phenothiazine rings can modulate the electron density of the core, thereby altering its redox potential and photophysical properties.
Modification of the Pyridyl Group: Altering the substituents on the pyridine (B92270) ring can influence the compound's coordination chemistry, solubility, and electronic coupling with other molecules or surfaces.
Varying the Linker: While the current focus is on the ketone linker, exploring alternative linkages (e.g., methylene (B1212753), imine) could provide greater control over the molecule's conformational flexibility and electronic communication between the phenothiazine and pyridyl moieties.
These synthetic efforts would aim to create a library of compounds with a spectrum of properties, enabling the selection of optimal candidates for various non-clinical uses.
Integration with Advanced In Situ and Operando Spectroscopic Techniques
To fully understand the behavior of this compound in functional systems, its integration with advanced spectroscopic techniques is crucial. In situ and operando methods, which allow for the real-time monitoring of materials under working conditions, are particularly valuable. Future research should focus on:
Spectroelectrochemistry: Combining electrochemical methods with UV-Vis-NIR and EPR spectroscopy can provide detailed insights into the electronic structure of the radical cations and dications formed upon oxidation of the phenothiazine core.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can elucidate the dynamics of excited states, which is essential for understanding its potential in photochemistry and optoelectronics.
Surface-Enhanced Raman Spectroscopy (SERS): For applications involving adsorption on metallic surfaces, SERS can provide vibrational information at the single-molecule level, revealing details about molecular orientation and binding.
These advanced techniques will be instrumental in building a comprehensive picture of the structure-property-function relationships of this compound and its derivatives. rsc.orgresearchgate.netrsc.org
Exploration of Polymeric Materials Incorporating this compound Units
The incorporation of the this compound moiety into polymeric architectures opens up possibilities for creating novel functional materials. Research in this area could explore:
Main-Chain Polymers: Polymerizing bifunctional derivatives of the compound could lead to conjugated polymers with interesting electronic and optical properties for applications in organic electronics.
Pendant Polymers: Attaching the molecule as a side chain to a non-conjugated polymer backbone can result in materials with redox-active or light-harvesting properties.
Cross-Linked Networks: Creating cross-linked polymers can enhance the material's stability and processability, which is particularly important for applications such as organic battery electrodes or catalytic supports.
The development of such polymers would leverage the inherent properties of the monomeric unit to create materials with tailored macroscopic functionalities.
Deeper Elucidation of Complex Reaction Networks and Intermediates
A thorough understanding of the reaction mechanisms involving this compound is fundamental for its rational application. Future studies should aim to:
Map Oxidation Pathways: Elucidate the detailed steps involved in the electrochemical and chemical oxidation of the molecule, including the formation and reactivity of radical cations and other intermediates.
Investigate Photochemical Reactions: Characterize the photochemical reaction pathways, including potential photoisomerization, photocleavage, or photosensitization processes.
Computational Modeling of Reaction Coordinates: Employ density functional theory (DFT) and other computational methods to model reaction pathways and transition states, providing a theoretical framework to complement experimental findings.
A deeper mechanistic understanding will enable better control over the compound's reactivity and stability in various applications.
Expanding the Scope of Non-Clinical Applications in Catalysis and Sensing
The unique combination of a redox-active unit, a coordinating group, and a photoactive core suggests several non-clinical applications that warrant further exploration:
Photoredox Catalysis: The phenothiazine moiety is a known photoredox catalyst. Investigating the catalytic activity of this compound in organic transformations could uncover new synthetic methodologies.
Electrocatalysis: The ability to immobilize the molecule on electrode surfaces via the pyridyl-thioether group makes it a candidate for electrocatalytic applications, such as in energy conversion or electrosynthesis.
Chemical Sensors: The electronic and photophysical properties of the compound may be sensitive to the presence of specific analytes (e.g., metal ions, anions, or small molecules), making it a potential platform for the development of novel colorimetric or fluorescent sensors.
Systematic screening and optimization will be necessary to realize the full potential of this compound in these applied areas.
Refinement of Computational Models for Predictive Capabilities in Materials Design
To accelerate the discovery of new derivatives with desired properties, the development of accurate and predictive computational models is essential. Future efforts in this domain should focus on:
Benchmarking and Validation: Comparing the results of different computational methods (e.g., DFT, TD-DFT, and multireference methods) with experimental data to establish reliable protocols for predicting electronic, optical, and redox properties.
High-Throughput Screening: Using established computational models to perform virtual screening of large libraries of potential derivatives, identifying promising candidates for synthesis and experimental validation.
Modeling of Intermolecular Interactions: Developing models that can accurately describe the interactions of the molecule with its environment, such as solvents, surfaces, or other molecules, is crucial for predicting its behavior in realistic systems.
The synergy between computational modeling and experimental work will be key to the rational design of new materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Phenothiazin-10-yl 2-pyridylthio ketone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling phenothiazine derivatives with pyridylthio ketone precursors under controlled conditions. For example, analogous syntheses (e.g., oxomemazine hydrochloride) use reagents like o-nitrophenyloctylether (o-NPOE) and require inert atmospheres to prevent oxidation . Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C), and catalyst choice (e.g., palladium-based catalysts for cross-coupling). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures product isolation. Yield improvements may involve iterative adjustment of stoichiometry and reaction time .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SXRD) : Resolves molecular geometry and confirms stereochemistry. Use SHELX-97 for structure refinement .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify functional groups and connectivity. Compare chemical shifts with phenothiazine derivatives (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold ensures minimal impurities .
Q. How should researchers evaluate the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or HPLC .
- Photostability : Expose to UV light (λ = 365 nm) and assess decomposition products using LC-MS .
- Solution Stability : Test in buffers (pH 3–9) and solvents (DMSO, ethanol); measure absorbance changes spectrophotometrically .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/X-ray data with Density Functional Theory (DFT)-calculated parameters (e.g., bond lengths, angles). Discrepancies >5% suggest model inaccuracies or crystal packing effects .
- Dynamic NMR Studies : Probe conformational flexibility in solution if static crystallographic data conflict with solution-phase spectra .
- Error Analysis : Use SHELXL's LSTAB function to identify outliers in refinement; adjust thermal parameters or occupancy factors .
Q. How can researchers investigate the mechanistic role of this compound in redox or catalytic processes?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance at λ = 400–600 nm for charge-transfer intermediates) .
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) identifies redox potentials; correlate with DFT-calculated HOMO/LUMO levels .
- Trapping Intermediates : Use freeze-quench ESR or low-temperature NMR to capture short-lived species .
Q. What in vitro and in vivo models are appropriate for assessing the neuroprotective or cytotoxic potential of this compound?
- Methodological Answer :
- In Vitro :
- Cell Viability Assays : MTT or resazurin reduction in neuronal (SH-SY5Y) or cancer cell lines. Include positive controls (e.g., chlorpromazine for phenothiazine derivatives) .
- Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase or monoamine oxidase via spectrophotometric methods .
- In Vivo :
- Rodent Models : Induce cerebral ischemia (middle cerebral artery occlusion) and administer compound intraperitoneally (10–50 mg/kg). Assess neuroprotection via Morris water maze or immunohistochemistry for apoptosis markers (e.g., caspase-3) .
Q. How can computational tools predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D₂ receptor). Validate with MD simulations (NAMD/GROMACS) over 100 ns .
- QSAR Modeling : Corrogate structural descriptors (logP, polar surface area) with bioactivity data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
